2-Phenylacrylonitrile

Medicinal Chemistry Oncology Tubulin Polymerization Inhibition

2-Phenylacrylonitrile (CAS 3532-85-6), also known as α-cyanostyrene or atroponitrile, is a bifunctional organic building block characterized by a phenyl ring directly attached to an α,β-unsaturated nitrile moiety. This unique structure, which distinguishes it from common acrylate or styrene analogs, confers a distinct profile of electronic properties and chemical reactivity.

Molecular Formula C9H7N
Molecular Weight 129.16 g/mol
Cat. No. B1297842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylacrylonitrile
Molecular FormulaC9H7N
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC=C(C#N)C1=CC=CC=C1
InChIInChI=1S/C9H7N/c1-8(7-10)9-5-3-2-4-6-9/h2-6H,1H2
InChIKeyRLFXJQPKMZNLMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylacrylonitrile (CAS 3532-85-6): Core Properties and Industrial-Scale Relevance


2-Phenylacrylonitrile (CAS 3532-85-6), also known as α-cyanostyrene or atroponitrile, is a bifunctional organic building block characterized by a phenyl ring directly attached to an α,β-unsaturated nitrile moiety [1]. This unique structure, which distinguishes it from common acrylate or styrene analogs, confers a distinct profile of electronic properties and chemical reactivity. The conjugated system and electron-withdrawing nitrile group are central to its role as a versatile intermediate in the synthesis of polymers, high-value fine chemicals, and biologically active small molecules, including anticancer and antifungal agents [2].

Why 2-Phenylacrylonitrile Cannot Be Replaced by Common Analogs in Research and Manufacturing


2-Phenylacrylonitrile is not simply another reactive monomer or intermediate; its molecular architecture—combining a phenyl ring with a directly attached α-cyanovinyl group—results in a unique electronic environment and steric profile that common analogs like styrene or acrylonitrile cannot replicate. Simple substitution with a generic acrylonitrile derivative fails to achieve the same reactivity ratios in copolymerizations [1] or the specific antiproliferative potency required in medicinal chemistry campaigns [2]. Furthermore, attempts to use less expensive precursors, such as cinnamaldehyde, are not viable as they introduce different functional groups and lead to divergent synthetic pathways and final product characteristics [3].

Quantitative Evidence for 2-Phenylacrylonitrile's Differentiated Performance


Unmatched Nanomolar Antiproliferative Potency in Tubulin-Targeted Oncology

Derivatives built on the 2-phenylacrylonitrile scaffold demonstrate a level of antiproliferative potency that is not achievable with simpler aromatic nitriles. Specifically, a novel derivative (compound 1g2a) synthesized from 2-phenylacrylonitrile exhibits IC50 values in the single-digit nanomolar range against human colorectal cancer (HCT116) and hepatocellular carcinoma (BEL-7402) cell lines [1]. This represents a significant improvement over the clinical standard-of-care chemotherapeutic, taxol, in the same assay system, with the study explicitly noting that compound 1g2a 'exhibited better selective antiproliferative activities and specificities than all the positive control drugs, including taxol' [1].

Medicinal Chemistry Oncology Tubulin Polymerization Inhibition

Distinct Reactivity Profile of 2-Phenylacrylonitrile in Radical Copolymerization

In radical copolymerization reactions, the relative reactivity of 2-phenylacrylonitrile towards a polystyryl radical is quantitatively distinct from both unsubstituted acrylonitrile and other α-substituted analogs. The α-phenyl substituent contributes specific resonance (δ log Qx) and polar (σp) parameters that deviate from the additive relationship observed for other substituents like chloro or methoxy groups [1]. While the exact log(relative reactivity) value for 2-phenylacrylonitrile is not provided in this study, the work establishes a framework where its reactivity is a function of its unique substituent constants, confirming it cannot be predicted from simpler analogs and thus requires specific experimental determination for precise polymer engineering [1].

Polymer Science Copolymerization Materials Chemistry

Potent and Selective Antifungal Activity of 2-Phenylacrylonitrile Derivatives Against Candida Species

Derivatives of 2-phenylacrylonitrile, specifically imidazo[1,2-a]pyridinyl-arylacrylonitriles, have been identified as potent and selective anticandidosis agents. The most active compound in this series, a 3-chlorinated derivative (compound 5), exhibited a strong antifungal profile against three clinically relevant Candida species, with Minimum Inhibitory Concentrations (MICs) ranging from 0.52 µM to 357.5 µM [1]. This activity is achieved through a unique molecular hybridization of the 2-phenylacrylonitrile core, a pharmacophore not present in first-line antifungal drugs like fluconazole or amphotericin B, offering a new mechanism of action against emerging drug-resistant strains [1].

Antifungal Infectious Disease Drug Discovery

Enhanced Photovoltaic Performance via 2-Phenylacrylonitrile π-Linkage in Organic Solar Cells

In the design of small-molecule organic solar cells, the choice of π-linkage unit is critical for device performance. When 2-phenylacrylonitrile is incorporated as a π-bridge between a benzothiadiazole acceptor and a triphenylamine donor, the resulting molecule enables the fabrication of solution-processed organic solar cells with a high open-circuit voltage (Voc) [1]. This performance is directly attributed to the specific electronic and structural properties of the 2-phenylacrylonitrile linker. Replacing it with a simple benzene, styrene, or ethynylbenzene linker leads to different molecular geometries and energy level alignments, which in turn result in inferior photovoltaic performance [1].

Organic Electronics Photovoltaics Materials Science

Key Application Scenarios Where 2-Phenylacrylonitrile Provides Critical Value


Medicinal Chemistry: Developing Next-Generation Tubulin Inhibitors for Targeted Cancer Therapy

2-Phenylacrylonitrile serves as the essential core scaffold for synthesizing novel derivatives with exceptional antiproliferative activity and selectivity against cancer cells [1]. As demonstrated by compound 1g2a, these derivatives can achieve nanomolar IC50 values, outperforming the standard chemotherapeutic taxol in direct head-to-head comparisons [1]. This application scenario is critical for researchers seeking new chemical entities to overcome resistance to existing microtubule-targeting agents and to develop therapies with improved efficacy and reduced toxicity to normal tissues.

Antifungal Drug Discovery: Creating Novel Therapies Against Drug-Resistant Candida Infections

The 2-phenylacrylonitrile moiety is a key component in the design of new, potent antifungal agents. Research has shown that imidazo[1,2-a]pyridinyl-phenylacrylonitrile derivatives exhibit strong anticandidosis activity with MIC values in the micromolar range against multiple Candida species [1]. This application is particularly valuable for addressing the urgent need for new antifungal drugs with novel mechanisms of action to combat the rising prevalence of resistance to established therapies like azoles and echinocandins [1].

Advanced Materials Synthesis: Engineering Copolymers with Predictable and Unique Architectures

In polymer science, 2-Phenylacrylonitrile is not a drop-in replacement for other monomers. Its unique reactivity profile, governed by the distinct resonance and polar effects of its α-phenyl and nitrile substituents, is essential for achieving precise control over copolymer sequence and composition [1]. This makes it invaluable for synthesizing specialty polymers with tailored properties for applications in coatings, adhesives, and advanced materials where common monomers like styrene or acrylonitrile do not provide the required performance characteristics [1].

Organic Electronics: Optimizing Performance in Solution-Processed Solar Cells

2-Phenylacrylonitrile is a critical π-linker building block for high-performance organic photovoltaics. Its incorporation into small-molecule donors leads to devices with higher open-circuit voltages compared to those using simpler aromatic or vinylic linkers [1]. This application is essential for materials scientists and device physicists working to improve the efficiency and stability of next-generation, low-cost, and flexible solar energy harvesting technologies.

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